molecular formula C14H9Cl2FO2 B12529031 3-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde CAS No. 819076-60-3

3-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde

Cat. No.: B12529031
CAS No.: 819076-60-3
M. Wt: 299.1 g/mol
InChI Key: HYJDZWCQSSHDCD-UHFFFAOYSA-N
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Description

3-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde is a halogenated benzaldehyde derivative This compound is characterized by the presence of chloro and fluoro substituents on the benzene ring, which can significantly influence its chemical reactivity and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with appropriate reagents under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or other oxidized products.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde involves its interaction with specific molecular targets. The presence of chloro and fluoro groups can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde is unique due to its specific combination of chloro, fluoro, and methoxy substituents, which can significantly influence its reactivity and potential applications. This combination of functional groups can enhance its utility in various chemical syntheses and research applications.

Properties

CAS No.

819076-60-3

Molecular Formula

C14H9Cl2FO2

Molecular Weight

299.1 g/mol

IUPAC Name

3-chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde

InChI

InChI=1S/C14H9Cl2FO2/c15-11-2-1-3-13(17)10(11)8-19-14-5-4-9(7-18)6-12(14)16/h1-7H,8H2

InChI Key

HYJDZWCQSSHDCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)C=O)Cl)F

Origin of Product

United States

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